1-(2-Cyanoethyl)-4-benzylpiperazine

Sigma-1 Receptor CNS Ligand Structure-Activity Relationship

1-(2-Cyanoethyl)-4-benzylpiperazine is a tertiary amine belonging to the class of N-substituted benzylpiperazine derivatives. Its core structure consists of a piperazine ring bearing a benzyl group at one nitrogen (N4) and a 2-cyanoethyl group at the other (N1).

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B8493566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanoethyl)-4-benzylpiperazine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC#N)CC2=CC=CC=C2
InChIInChI=1S/C14H19N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,8-13H2
InChIKeyUMOVJHXZTBCGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyanoethyl)-4-benzylpiperazine: A Key N-Substituted Benzylpiperazine Research Compound


1-(2-Cyanoethyl)-4-benzylpiperazine is a tertiary amine belonging to the class of N-substituted benzylpiperazine derivatives. Its core structure consists of a piperazine ring bearing a benzyl group at one nitrogen (N4) and a 2-cyanoethyl group at the other (N1) . This compound is primarily utilized as a research intermediate and a pharmacologically active scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) within central nervous system (CNS) drug discovery programs [1]. Its molecular formula is C14H19N3, and it has a molecular weight of 229.32 g/mol .

1-(2-Cyanoethyl)-4-benzylpiperazine: Why Simple Analogs Are Not Viable Replacements


The 1-(2-cyanoethyl)-4-benzylpiperazine scaffold is not readily interchangeable with other 4-benzylpiperazine analogs due to the profound impact of the N1-substituent on critical drug-like properties. Simple substitution with a hydrogen (1-benzylpiperazine), hydroxyethyl, or aminoethyl group can lead to drastic shifts in receptor affinity, selectivity, and metabolic stability. The specific cyanoethyl group introduces a unique combination of moderate lipophilicity and electron-withdrawing character, which is often essential for achieving the desired interaction with specific CNS targets, such as sigma-1 receptors [1]. Furthermore, the compound is explicitly claimed in patent literature as part of a genus of substituted 1-benzyl-4-substituted piperazines for treating a range of metabolic, eating, and sexual disorders, underscoring the non-obvious and specific nature of its substitution pattern [2]. Replacing it with an analog could invalidate the intellectual property position or, more critically, abrogate the intended biological activity for which it was designed.

1-(2-Cyanoethyl)-4-benzylpiperazine: Head-to-Head Evidence vs. Closest Analogs


Receptor Binding: Class-Level Sigma-1 Affinity Compared to 1-Benzylpiperazine

While direct binding data for 1-(2-cyanoethyl)-4-benzylpiperazine is not available in public databases, its close structural analog, 1-benzylpiperazine, demonstrates high affinity for the sigma-1 receptor, with a Ki of 7.0 nM against [3H]DTG [1]. The introduction of a cyanoethyl group at the N1 position in the target compound is a rational modification aimed at modulating receptor selectivity and pharmacokinetic properties. Class-level evidence shows that arylalkyl 4-benzylpiperazine derivatives generally bind to sigma sites in the nanomolar range [2], suggesting the target compound retains this potent binding profile.

Sigma-1 Receptor CNS Ligand Structure-Activity Relationship

Patent-Specific Utility: Claimed Use in Metabolic Disorders vs. General-Purpose Intermediates

The target compound is specifically claimed within the genus of substituted 1-benzyl-4-substituted piperazine analogues in US Patent US20060142301A1 [1]. This patent defines the utility of these compounds for treating a variety of metabolic, eating, and sexual disorders, and as probes for the detection and localization of melanin concentrating hormone (MCH) receptors. This provides a clear, documented differentiation from unsubstituted 1-benzylpiperazine or simple alkyl-substituted analogs, which are not covered by the same claims.

Melanin-Concentrating Hormone (MCH) Receptor Metabolic Disorders Drug Development

Functional Group Impact: Cyanoethyl vs. Hydroxyethyl on Antibacterial Activity

A study on cyano derivatives of N-alkyl and N-aryl piperazines demonstrated that the nature of the N1-substituent critically determines antimicrobial activity. While the target compound itself was not the focus, the analog 3-(4-methyl-piperazin-1-yl)-propanitrile (4a) showed potent antibacterial activity with an MIC of 19.5 µg/mL against P. aeruginosa [1]. Replacing the cyano group with a hydroxyethyl group (compound 6) shifted the activity profile, demonstrating significant activity against S. aureus (MIC 19.5 µg/mL) but not P. aeruginosa. This highlights that the cyanoethyl group imparts a distinct antimicrobial spectrum compared to a hydroxyethyl group.

Antimicrobial Activity Structure-Activity Relationship Functional Group Replacement

1-(2-Cyanoethyl)-4-benzylpiperazine: Optimized Application Scenarios for Scientific Procurement


CNS Drug Discovery: Lead Optimization for Sigma-1 Receptor Modulators

Based on the high nanomolar affinity of the benzylpiperazine core for sigma-1 receptors [1], this compound is an ideal scaffold for lead optimization programs targeting CNS disorders. Its cyanoethyl group offers a handle for modulating lipophilicity and metabolic stability, crucial for achieving brain penetration. Procurement is justified for SAR studies aimed at improving selectivity and pharmacokinetic profiles over simpler 1-benzylpiperazine derivatives.

Proprietary Pharmaceutical Development for Metabolic Indications

Given its explicit inclusion in patent claims for treating metabolic and eating disorders [2], this compound is a strategic procurement for pharmaceutical companies seeking to develop novel therapeutics with a clear intellectual property position. It serves as a key intermediate for synthesizing patent-protected analogs targeting the melanin-concentrating hormone (MCH) receptor.

Chemical Biology Probe Development for MCH Receptor Localization

As claimed in US20060142301A1 [2], the compound and its analogs can be used as probes for the detection and localization of MCH receptors. This makes it a valuable tool for academic and industrial laboratories investigating the role of MCH in feeding behavior, energy homeostasis, and related pathologies. Its procurement enables the development of fluorescent or radiolabeled probes for advanced receptor studies.

Quote Request

Request a Quote for 1-(2-Cyanoethyl)-4-benzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.